molecular formula C5H11NO B171485 3-(Aminomethyl)cyclobutanol CAS No. 1234616-04-6

3-(Aminomethyl)cyclobutanol

Cat. No.: B171485
CAS No.: 1234616-04-6
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)cyclobutanol is an organic compound with the molecular formula C5H11NO. It is a cyclobutane derivative featuring an aminomethyl group and a hydroxyl group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition reactions, particularly the [2+2] cycloaddition of alkenes and alkynes. This method is favored due to its efficiency in forming the strained cyclobutane ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of epihalohydrins or epoxy alcohol derivatives. These starting materials undergo a formal [3+1] cycloaddition with 1,1-diborylalkanes, resulting in the formation of borylated cyclobutanols. Subsequent functional group transformations yield the desired this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Aminomethyl)cyclobutanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions .

Comparison with Similar Compounds

    3-(Aminomethyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

    3-(Aminomethyl)cyclopentanol: Similar structure but with a five-membered ring.

    3-(Aminomethyl)cyclohexanol: Similar structure but with a six-membered ring

Uniqueness: 3-(Aminomethyl)cyclobutanol is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)cyclobutanol
Reactant of Route 3
3-(Aminomethyl)cyclobutanol
Reactant of Route 4
3-(Aminomethyl)cyclobutanol
Reactant of Route 5
3-(Aminomethyl)cyclobutanol
Reactant of Route 6
3-(Aminomethyl)cyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.